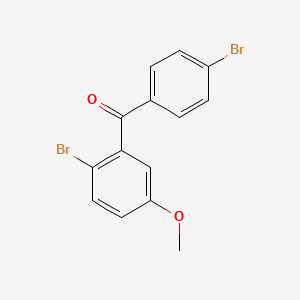

2,4'-Dibromo-5-methoxybenzophenone

Description

Contextualization within Halogenated and Methoxy-Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. nih.gov Their derivatives, which feature various functional groups attached to the two phenyl rings, are of considerable interest to researchers due to their prevalence in pharmacologically relevant natural products and their utility as versatile synthetic building blocks. nih.gov The properties and reactivity of benzophenone derivatives are heavily influenced by the nature and position of their substituents.

Halogenated benzophenones, for instance, are known to be important intermediates in the synthesis of various targeted molecules. The introduction of halogen atoms, such as bromine, can significantly alter the electronic properties of the benzophenone scaffold, influencing its reactivity in subsequent chemical transformations. Methoxy-substituted benzophenones, on the other hand, are also of great interest and have been explored for their potential applications as intermediates in the preparation of pharmaceuticals and fungicides. google.com The methoxy (B1213986) group, being an electron-donating group, can direct the course of electrophilic substitution reactions and modulate the biological activity of the resulting compounds.

2,4'-Dibromo-5-methoxybenzophenone is a prime example of a molecule that combines these features. It possesses two bromine atoms, one on each phenyl ring at positions 2 and 4', and a methoxy group at the 5-position of the first phenyl ring. This specific arrangement of a methoxy group and halogen atoms makes it a unique and valuable compound within the broader family of substituted benzophenones.

Significance of this compound as a Versatile Organic Building Block

The true value of this compound lies in its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites on the molecule allows for a wide range of chemical modifications, making it a suitable starting material for the construction of more complex molecular architectures.

The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions would allow for the introduction of a wide variety of substituents at the 2 and 4' positions, leading to the synthesis of a diverse library of novel compounds. The methoxy group can also be a site for chemical modification, potentially being cleaved to a hydroxyl group, which can then be used for further functionalization.

The ketone functional group itself is a key reactive center. It can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents to create tertiary alcohols. This reactivity further expands the synthetic possibilities offered by this compound. The combination of these reactive sites makes this compound a highly adaptable precursor for creating a wide array of new molecules with potentially interesting properties.

Overview of Current Research Trends on Benzophenone Derivatives in Materials Science and Organic Synthesis

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry and materials science. nih.govrsc.org Research into benzophenone derivatives is a vibrant and rapidly evolving field, with several key trends shaping its direction.

In materials science , benzophenone derivatives are being extensively investigated for their applications in organic light-emitting diodes (OLEDs). mdpi.com Their unique photophysical properties, including their ability to act as hosts or emitters in the emissive layers of OLEDs, make them attractive candidates for developing next-generation display and lighting technologies. mdpi.com Researchers are focused on synthesizing novel benzophenone derivatives with tailored electronic and optical properties to improve the efficiency, stability, and color purity of OLED devices. mdpi.com

In organic synthesis , the focus remains on leveraging the benzophenone core to create complex molecules with specific biological activities. Benzophenone derivatives have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govrsc.org A significant area of research involves the synthesis of new benzophenone analogues and screening them for their potential as therapeutic agents. mdpi.com For example, recent studies have explored the synthesis of benzophenone-thiazole derivatives as potential anti-inflammatory agents and have investigated the antitumor activity of various newly synthesized benzophenones. rsc.orgmdpi.com

Furthermore, benzophenone derivatives are being employed as photoinitiators in polymerization reactions and as UV absorbers in sunscreens and other materials to protect against UV degradation. researchgate.net360iresearch.com The development of new benzophenone-based photoinitiators with improved efficiency and broader absorption spectra is an active area of research. researchgate.net

Scope and Objectives of the Research Focus on this compound

Given the established importance of halogenated and methoxy-substituted benzophenones, and the broader research trends in the field, a dedicated research focus on this compound is well-justified. The primary objective of such research would be to fully elucidate the synthetic potential of this compound. This would involve a systematic investigation of its reactivity in a wide range of chemical transformations.

Key research objectives would include:

Developing efficient and scalable synthetic routes to this compound itself.

Exploring a variety of cross-coupling reactions at the bromine-substituted positions to introduce diverse functional groups.

Investigating the reactivity of the ketone functional group and the methoxy group to further expand the range of accessible derivatives.

Synthesizing a library of novel compounds derived from this compound.

Characterizing the physical, chemical, and spectroscopic properties of the newly synthesized compounds.

By achieving these objectives, researchers can unlock the full potential of this compound as a versatile building block and contribute to the development of new materials and potentially bioactive molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (2-bromo-5-methoxyphenyl)(4-bromophenyl)methanone sigmaaldrich.com |

| CAS Number | 890098-03-0 sigmaaldrich.com |

| Molecular Formula | C14H10Br2O2 sigmaaldrich.com |

| Molecular Weight | 370.04 g/mol riekemetals.com |

| Physical Form | Beige solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMWNCNJFBYKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641440 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-03-0 | |

| Record name | (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 5 Methoxybenzophenone

Retrosynthetic Analysis and Strategic Disconnections for the Dibromomethoxybenzophenone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For a complex molecule like 2,4'-Dibromo-5-methoxybenzophenone, this process involves identifying key bonds that can be disconnected based on reliable chemical reactions. The most logical disconnections for a benzophenone (B1666685) core are the carbon-carbon bonds between the carbonyl group and the two aromatic rings.

This leads to two primary retrosynthetic pathways:

Disconnection A: This involves breaking the bond between the carbonyl carbon and the 4-bromophenyl ring. This disconnection suggests a Friedel-Crafts acylation reaction where a 2-bromo-5-methoxybenzoyl derivative (an acyl halide or anhydride) is the electrophile that acylates a 4-bromoanisole precursor. Alternatively, it points towards a reaction between an organometallic equivalent of 4-bromobenzene and a 2-bromo-5-methoxybenzoic acid derivative.

Disconnection B: This pathway involves cleaving the bond between the carbonyl carbon and the 2-bromo-5-methoxyphenyl ring. This suggests an alternative Friedel-Crafts acylation, using a 4-bromobenzoyl derivative to acylate 2,5-dibromoanisole. In an organometallic approach, this disconnection would involve a nucleophilic reagent derived from 2,5-dibromoanisole attacking a 4-bromobenzaldehyde or its derivative.

These disconnections form the strategic foundation for the synthetic methodologies discussed in the following sections.

Classical Synthetic Approaches for Benzophenone Core Formation

Classical methods for forming the benzophenone scaffold remain fundamental in organic synthesis, primarily relying on Friedel-Crafts reactions or the use of potent organometallic reagents.

Friedel-Crafts Acylation Reactions for Ketone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

The success of a Friedel-Crafts acylation hinges on the activation of the acylating agent by a Lewis acid catalyst to form a highly electrophilic acylium ion. The reaction is typically performed under anhydrous conditions to prevent catalyst deactivation. The choice of catalyst and solvent is critical and can influence reaction efficiency and selectivity.

| Catalyst System | Typical Solvents | Temperature Range (°C) | Notes |

| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Carbon disulfide (CS₂) | 0 to 80 | Highly active, most common catalyst. Requires stoichiometric amounts due to complexation with the product ketone. |

| Ferric Chloride (FeCl₃) | Dichloroethane (DCE), Nitrobenzene | 25 to 100 | Milder and less expensive alternative to AlCl₃. |

| Boron Trifluoride (BF₃) | Diethyl ether (as BF₃·OEt₂), Acetic acid | 25 to 100 | A milder Lewis acid, useful for sensitive substrates. |

| Trifluoromethanesulfonic acid (TfOH) | Neat or with co-solvents | 25 to 120 | A strong Brønsted acid that can promote acylation, sometimes without an additional catalyst. |

When synthesizing a polysubstituted benzophenone like this compound, the directing effects of the substituents on the aromatic rings determine the outcome.

Considering the two possible Friedel-Crafts routes from the retrosynthetic analysis:

Route 1: Acylation of 4-bromoanisole with 2-bromo-5-methoxybenzoyl chloride. The methoxy (B1213986) group (-OCH₃) on 4-bromoanisole is a powerful activating, ortho-para directing group. The para position is blocked by the bromine atom, so acylation is strongly directed to the ortho position relative to the methoxy group. This would lead to the desired product. The reaction is generally faster when an activating group is present on the nucleophilic aromatic ring.

Route 2: Acylation of 1-bromo-4-methoxybenzene with 4-bromobenzoyl chloride. In this scenario, the nucleophile is 1-bromo-4-methoxybenzene (anisole). The methoxy group is strongly activating and directs ortho-para. The para position is occupied, so the acylation would occur at the position ortho to the methoxy group, which is the desired outcome.

Between the two potential starting materials for acylation, the reaction involving anisole or its derivatives as the nucleophile is generally more efficient because the electron-donating methoxy group enhances the ring's nucleophilicity, facilitating the electrophilic attack. However, the presence of deactivating bromo groups on both the acyl chloride and the aromatic substrate can make the reaction conditions more demanding.

Grignard Reagent and Organolithium Chemistry in Benzophenone Synthesis

Organometallic compounds, such as Grignard and organolithium reagents, offer an alternative route to benzophenones by acting as powerful carbon nucleophiles. Their high reactivity allows for the formation of carbon-carbon bonds with various electrophiles.

A plausible synthetic sequence using a Grignard reagent could be:

Formation of the Organometallic Reagent: Phenylmagnesium bromide could be prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.

Nucleophilic Addition: The Grignard reagent is then reacted with a suitable electrophile, such as 2-bromo-5-methoxybenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, and subsequent acid hydrolysis of the resulting imine complex yields the benzophenone.

Alternative Addition: Alternatively, an organolithium reagent, such as 4-bromophenyllithium (formed via lithium-halogen exchange from 1,4-dibromobenzene), could be added to 2-bromo-5-methoxybenzaldehyde.

Oxidation: The addition to an aldehyde results in a secondary alcohol. This intermediate must then be oxidized to the final ketone product using standard oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).

These reactions must be conducted under strictly anhydrous and inert conditions due to the high reactivity and basicity of the organometallic reagents.

Modern Catalytic Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Modern synthetic chemistry often employs transition metal-catalyzed cross-coupling reactions to construct biaryl ketones with high efficiency and functional group tolerance, overcoming some limitations of classical methods like harsh conditions and low regioselectivity.

A prominent modern approach is the palladium-catalyzed carbonylative cross-coupling reaction. This method constructs the benzophenone core in a single step by combining an aryl halide, an organoboron compound (in a Suzuki-type coupling), and carbon monoxide (CO) as the carbonyl source.

A potential carbonylative Suzuki coupling for the synthesis of this compound could involve the reaction of 2,5-dibromoanisole with 4-bromophenylboronic acid under a carbon monoxide atmosphere.

| Component | Example | Role |

| Aryl Halide | 2,5-Dibromoanisole | Aryl source 1 |

| Organometallic Partner | 4-Bromophenylboronic acid | Aryl source 2 |

| Carbonyl Source | Carbon Monoxide (CO) gas | Forms the ketone carbonyl |

| Catalyst | PdCl₂(dppf) or PdCl₂(PPh₃)₂ | Catalyzes C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Promotes transmetalation |

| Solvent | Anisole, Toluene, or DMF | Reaction medium |

This methodology provides a direct and often milder route to unsymmetrical biaryl ketones, including those with various functionalities that might not be compatible with traditional Friedel-Crafts or organometallic conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. yonedalabs.com This reaction is particularly well-suited for the synthesis of biaryl structures, including the benzophenone core. mdpi.comnih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com For the synthesis of a molecule like this compound, this could involve coupling a suitably substituted arylboronic acid with an appropriate aryl halide.

The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the choice of ligand coordinated to the palladium catalyst. nih.gov Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated exceptional activity, allowing reactions to be conducted at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The ligand's structure, particularly its steric bulk and electron-donating ability, plays a crucial role in promoting the key steps of the catalytic cycle. nih.gov

Solvent selection is also critical for optimizing reaction conditions. A variety of organic solvents, including dioxane, toluene, and dimethylformamide (DMF), are commonly used, often with the addition of water, which can influence the reaction's success. yonedalabs.com Studies have shown that biosourced solvents like methanol (B129727) and ethanol (B145695) can also be effective, sometimes providing high yields. researchgate.net The optimal solvent and ligand system must be determined empirically for each specific set of substrates.

Table 1: Example of Suzuki-Miyaura Reaction Condition Optimization

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Trace |

| 2 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 55 |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | >95 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Methanol | 93 |

This table presents hypothetical data based on typical optimization studies for Suzuki-Miyaura reactions to illustrate the impact of different catalysts, ligands, and solvents on product yield. researchgate.netresearchgate.net

While the core Suzuki-Miyaura reaction couples sp²-hybridized carbons where stereochemistry is not typically a factor, related couplings involving sp³-hybridized alkylboron nucleophiles are highly sensitive to stereochemistry. nih.gov The transmetalation step can proceed with either retention or inversion of configuration, and the outcome is influenced by the ligand, substrate, and reaction conditions. nih.govresearchgate.net For the synthesis of chiral benzophenone derivatives, controlling this stereochemistry is paramount. researchgate.net

Yield enhancement strategies often focus on mitigating the decomposition of boronic acids, which is a common side reaction. yonedalabs.com Using boronate esters, such as pinacol (B44631) esters, can improve stability. Furthermore, the careful selection of a base is crucial; inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed. nih.gov The use of highly active and robust catalyst systems, as mentioned above, is the primary method for achieving high yields. nih.gov

Buchwald-Hartwig Amination for Benzophenone Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While not used to construct the central C-C bond of the benzophenone core, it is a vital tool for synthesizing amino-substituted benzophenone derivatives. beilstein-journals.orgmtak.hu This reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org

For the synthesis of primary aryl amines, ammonia equivalents are often used, with benzophenone imine being a particularly useful reagent. wikipedia.orgacs.org The imine is coupled with the aryl halide, and the resulting product is then hydrolyzed to yield the primary amine. beilstein-journals.org This two-step process circumvents the challenges associated with the direct use of ammonia in these reactions. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos often providing excellent results. beilstein-journals.orgmtak.hu

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine Source | Pd Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-13α-estrone derivative | Benzophenone imine | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | Good to Excellent |

| 3-Triflate-estrone derivative | Benzophenone imine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | High |

| Aryl Bromide | Primary Amine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Variable |

This table is based on examples from the literature demonstrating conditions for the Buchwald-Hartwig amination to form C-N bonds on complex aromatic frameworks. beilstein-journals.orgmtak.hu

Copper-Mediated Coupling Reactions for Carbon-Oxygen and Carbon-Carbon Bonds

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an older but still valuable set of tools for forming carbon-heteroatom and carbon-carbon bonds. acs.org These reactions are often complementary to palladium-catalyzed methods. For the synthesis of diaryl ketones, a copper-catalyzed carbonylative cross-coupling reaction can be employed. acs.org More commonly, copper catalysis is used for the formation of diaryl ethers (C-O bonds) and diaryl amines (C-N bonds), which could be relevant for synthesizing more complex benzophenone analogues. researchgate.net

The conditions for copper-catalyzed reactions can be harsh, often requiring high temperatures. acs.org However, the development of new ligand systems has led to milder and more efficient protocols. The choice of the copper source (often a Cu(I) salt), ligand, base, and solvent is crucial for success. acs.orgresearchgate.net While less common than palladium-catalyzed routes for C-C bond formation in benzophenone synthesis, copper-mediated methods remain an important part of the synthetic chemist's toolbox. researchgate.netchem-station.com

Directed Bromination and Methoxy Group Incorporation

The introduction of bromine and methoxy substituents at specific positions on the benzophenone core is achieved through electrophilic aromatic substitution and related reactions. The directing effects of existing functional groups on the aromatic rings are critical for achieving the desired regiochemistry.

Electrophilic aromatic bromination is the standard method for introducing bromine atoms onto an aromatic ring. nih.govnih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. Activating groups, such as methoxy (-OCH₃) and alkyl groups, are ortho-, para-directing, while deactivating groups, like the carbonyl group of the benzophenone, are meta-directing. nih.gov

To synthesize this compound, one would need to consider the directing effects on both aromatic rings. The methoxy group is a strong activating group and will direct incoming electrophiles (like Br⁺) to the positions ortho and para to it. nih.gov For example, the bromination of anisole (methoxybenzene) with N-bromosuccinimide (NBS) in acetonitrile (B52724) is highly selective for the para-position. nih.gov Various brominating agents can be used, including molecular bromine (Br₂), NBS, and tetraalkylammonium tribromides, each offering different levels of reactivity and selectivity. nih.govwku.edu The development of highly regioselective methods is a priority to avoid the formation of isomeric mixtures that require difficult purification. researchgate.net A directed bromination approach for a precursor like 3,4-dimethoxy-toluene has been described using sulfuric acid, hydrogen peroxide, and a metal bromide. google.com

Functional Group Interconversion Strategies for Methoxy Substitution

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to introduce desired functionality. In the context of synthesizing this compound, FGI is crucial for the precise placement of the methoxy group.

A primary strategy involves the late-stage methylation of a corresponding hydroxybenzophenone precursor, namely 2,4'-Dibromo-5-hydroxybenzophenone. This transformation, a Williamson ether synthesis, is typically achieved by treating the phenol with a methylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the methylating agent.

Common Methylating Agents for O-Methylation:

Dimethyl sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent.

Methyl iodide (CH₃I): A highly reactive agent, often used for smaller-scale syntheses.

Diazomethane (CH₂N₂): Effective for clean methylations but is toxic and explosive, limiting its large-scale applicability.

A patent for the preparation of 2-hydroxy-4-methoxybenzophenone describes a similar process where 2,4-dihydroxybenzophenone is selectively methylated using a methyl halide in the presence of an alkali solution and a phase transfer catalyst. google.com This highlights an industrially relevant method for achieving selective methoxy substitution on a benzophenone core. google.com

Conversely, demethylation represents another FGI strategy. If a precursor with a methoxy group is more accessible, it can be converted to a hydroxyl group, which could then be used for other modifications. Reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound traditionally relies on methods like the Friedel-Crafts acylation, which often involves stoichiometric amounts of corrosive Lewis acid catalysts (e.g., AlCl₃) and hazardous chlorinated solvents. researchgate.netchemistryjournals.net Green chemistry seeks to mitigate these issues by designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. yale.edugctlc.org

The core principles of green chemistry relevant to this synthesis include:

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction. yale.edugctlc.org

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or conducting reactions under solvent-free conditions. yale.edugctlc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. yale.edugctlc.org

Recent research in Friedel-Crafts acylation has focused on developing metal- and halogen-free methodologies to improve the environmental profile of the reaction. acs.orgorganic-chemistry.org

Solvent-Free Reactions and Alternative Reaction Media

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For Friedel-Crafts acylation, this approach eliminates the need for large volumes of volatile and often toxic organic solvents.

One effective method involves using solid catalysts under solvent-free conditions. For instance, zinc oxide (ZnO) has been demonstrated as a reusable catalyst for the rapid acylation of various aromatic compounds at room temperature without any solvent. researchgate.netchemistryjournals.net This method is particularly attractive as it simplifies the work-up procedure and reduces chemical waste. researchgate.net

Another approach is the use of alternative reaction media. Ionic liquids, which are salts with low melting points, have been explored as dual catalyst-solvent systems for benzophenone synthesis, showing high catalytic activity. researchgate.net Supercritical carbon dioxide has also been considered as a non-flammable and environmentally benign solvent for acylation reactions, particularly when using a continuous high-pressure fixed-bed reactor. researchgate.net

Interactive Table: Comparison of Reaction Media for Benzophenone Synthesis

| Reaction Medium | Catalyst Type | Advantages | Disadvantages |

| Traditional Organic Solvent (e.g., Dichlorobenzene) | Homogeneous Lewis Acids (AlCl₃, FeCl₃) | Well-established, good solubility for reactants | Toxic, volatile, large waste stream, catalyst is corrosive and not reusable |

| Solvent-Free | Heterogeneous Metal Oxides (ZnO) | No solvent waste, easy product isolation, catalyst can be reused | Potential for mass transfer limitations, requires specific catalyst |

| Ionic Liquids | Lewis Acidic Ionic Liquids | Dual catalyst-solvent role, high catalytic activity, low volatility | Can be expensive, potential toxicity and biodegradability issues |

| Supercritical CO₂ | Heterogeneous (e.g., Zeolites) | Environmentally benign, non-flammable, tunable properties | Requires high-pressure equipment, specialized setup |

Catalyst Reuse and Sustainability Aspects

The sustainability of a chemical process is greatly enhanced by the ability to reuse catalysts. Traditional Friedel-Crafts acylations use stoichiometric amounts of Lewis acids like AlCl₃, which cannot be easily recovered or reused and generate significant corrosive waste. researchgate.netresearchgate.net

The shift towards heterogeneous catalysts is a key strategy for sustainable synthesis. These solid catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity. acs.org

Examples of Reusable Catalysts for Friedel-Crafts Acylation:

Zeolites: Microporous aluminosilicate minerals like Zeolite Y have been found to be effective and reusable catalysts for acylation, especially when operated in continuous-flow reactors. researchgate.net

Metal Oxides: As mentioned, ZnO powder has been shown to be reusable for up to three cycles after a simple wash. researchgate.netchemistryjournals.net Other supported metal oxides, such as In₂O₃/MCM-41, have also demonstrated high activity and reusability. acs.org

Modified Clays: Montmorillonite K10 clay, particularly when exchanged with Fe(III) ions, yields excellent results and is reusable. acs.orgacs.org

Supported Superacids: Catalysts like silica-supported polytrifluoromethanesulfosiloxane are highly stable and can be reused repeatedly. acs.org

Interactive Table: Performance of Reusable Catalysts in Friedel-Crafts Acylation

| Catalyst | Substrate Example | Key Features | Reusability |

| Zeolite Y | Benzofuran derivative | Effective in organic solvents and supercritical CO₂ | Can be regenerated and reused multiple times researchgate.net |

| Zinc Oxide (ZnO) | Anisole, Chlorobenzene | Solvent-free conditions, room temperature | Reusable up to three times with simple washing researchgate.netchemistryjournals.net |

| Fe(III)-exchanged K10 Clay | Mesitylene, p-Xylene | High yields (98-100%), eco-friendly | Reusable without significant loss of efficiency acs.orgacs.org |

| In₂O₃/MCM-41 | Various aromatics | Highly active, works in the presence of moisture | Stable and reusable acs.org |

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful process optimization. Key considerations include improving yield and purity, ensuring safety, minimizing costs, and reducing environmental impact. princeton-acs.org

A major trend in modern pharmaceutical and fine chemical manufacturing is the shift from traditional batch processing to continuous-flow synthesis. mdpi.com Continuous-flow reactors offer significant advantages for reactions like Friedel-Crafts acylation, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and streamlined multi-step synthesis. mdpi.comgoogle.comnih.gov

Key Optimization Strategies:

Automated Control: Algorithms, such as Bayesian optimization, can be used to efficiently explore reaction parameters (temperature, flow rate, concentration) to find optimal conditions with a minimal number of experiments. nih.gov

Telescoped Reactions: In a continuous-flow setup, multiple reaction steps can be "telescoped" together, where the output of one reactor flows directly into the next. mdpi.com This avoids the need for isolating and purifying intermediates, saving time, reducing solvent use, and minimizing waste. mdpi.comnih.gov

Solvent Selection: Choosing appropriate solvents is critical for scale-up. Green solvents like 2-methyltetrahydrofuran (2-MeTHF) are increasingly selected for their favorable environmental profile and can be recycled within a continuous process. google.comnih.gov

Interactive Table: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

| Scale | Large, single vessel | Small reactor volume, continuous output |

| Heat Transfer | Poor, surface area-to-volume ratio decreases with scale | Excellent, high surface area-to-volume ratio |

| Safety | Higher risk due to large volumes of reagents | Inherently safer, small reaction volumes |

| Mixing | Can be inefficient and non-uniform | Highly efficient and rapid mixing |

| Optimization | Time-consuming, one experiment at a time | Amenable to high-throughput and automated optimization nih.gov |

| Multi-step Synthesis | Requires isolation of intermediates | Allows for integrated, telescoped reactions mdpi.com |

By implementing these modern synthetic and process optimization strategies, the production of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 2,4 Dibromo 5 Methoxybenzophenone

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a novel or synthesized compound like 2,4'-Dibromo-5-methoxybenzophenone, it is indispensable for confirming its molecular weight and elucidating its structure.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₁₄H₁₀Br₂O₂), the expected monoisotopic mass is approximately 367.9048 g/mol . An experimental HRMS analysis would aim to measure this mass with a high degree of precision (typically within a few parts per million).

A search for such specific data for this compound did not yield experimental results. In a typical research article, the findings would be presented in a format similar to the hypothetical data table below.

Hypothetical HRMS Data Table for this compound

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) | Ion Adduct |

|---|

The confirmation of the molecular formula through HRMS is a fundamental step in the characterization of a chemical compound. The lack of published data for this compound prevents this primary confirmation.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of a precursor ion (such as the molecular ion of this compound) to generate a spectrum of product ions. The fragmentation pattern is like a fingerprint for the molecule, providing valuable information about its structural connectivity.

For this compound, key fragmentation pathways would be expected to involve the cleavage of the carbonyl group, loss of the methoxy (B1213986) group, and cleavages of the bromine atoms from the phenyl rings. Analysis of these fragments helps to confirm the positions of the substituents on the benzophenone (B1666685) core.

No experimental fragmentation data for this compound was found in the public domain. A detailed analysis would typically involve proposing fragmentation mechanisms for the observed product ions.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and dihedral angles of this compound, as well as how the molecules pack together in the crystal lattice.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), for the crystal structure of this compound (CAS 890098-03-0) did not yield any results. If a crystal structure were available, it would provide the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice.

Hypothetical Crystal Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Without experimental crystallographic data, a definitive analysis of these structural parameters for this compound cannot be performed.

Chemical Reactivity and Derivatization Pathways of 2,4 Dibromo 5 Methoxybenzophenone

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. youtube.comlibretexts.org In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. For SNAr to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

The bromine atoms on 2,4'-Dibromo-5-methoxybenzophenone can be displaced by a range of nucleophiles. The reactivity of each bromine atom towards nucleophilic attack is influenced by the electronic environment of its respective ring. The bromine at the 2-position is on a ring activated by the electron-withdrawing effect of the adjacent benzoyl group and is also influenced by the methoxy (B1213986) group at the 5-position. The bromine at the 4'-position is on a separate phenyl ring, and its reactivity is primarily dictated by the carbonyl group.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. youtube.com For instance, reaction with sodium methoxide (B1231860) would be expected to replace a bromine atom with a methoxy group. Similarly, amines can be used to introduce amino functionalities. The specific conditions required for these substitutions, such as temperature and solvent, depend on the nucleophilicity of the attacking species and the precise electronic nature of the benzophenone (B1666685) derivative.

| Nucleophile | Potential Product |

| Sodium Methoxide (NaOCH₃) | 2-Bromo-5-methoxy-4'-(methoxy)benzophenone or 4'-Bromo-2,5-dimethoxybenzophenone |

| Ammonia (NH₃) | 2-Amino-4'-bromo-5-methoxybenzophenone or 4'-Amino-2-bromo-5-methoxybenzophenone |

| Sodium Thiophenoxide (NaSPh) | 2-Bromo-5-methoxy-4'-(phenylthio)benzophenone or 4'-Bromo-5-methoxy-2-(phenylthio)benzophenone |

The mechanism of SNAr reactions typically proceeds in a stepwise fashion, involving the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comlibretexts.org The formation of the Meisenheimer complex is generally the rate-determining step. youtube.com

Kinetic studies of SNAr reactions often reveal a dependence on both the concentration of the substrate and the nucleophile. The rate of reaction is highly sensitive to the nature of the electron-withdrawing groups on the aromatic ring. For di-substituted compounds like this compound, the relative rates of substitution at the two bromine positions would provide insight into the electronic effects of the substituents on each ring. Generally, a more electron-deficient ring will react faster. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions and indicates that the carbon-halogen bond is not broken in the rate-determining step. masterorganicchemistry.com

A concerted mechanism, termed cSNAr, has also been proposed for some nucleophilic aromatic substitutions, particularly with certain nucleophiles and in the absence of strong activating groups. strath.ac.uk Detailed kinetic investigations, potentially employing techniques like stopped-flow spectrophotometry, would be necessary to definitively elucidate the operative mechanism for this compound with various nucleophiles.

Further Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For a dihalogenated substrate like this compound, these reactions offer pathways to selectively functionalize one or both bromine positions.

The two bromine atoms on this compound can serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. sigmaaldrich.comorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This method is widely used to form biaryl compounds. By using a stoichiometric amount of the boronic acid, it may be possible to achieve a monosubstitution, while an excess could lead to disubstitution. The relative reactivity of the two bromine atoms can also lead to selective monosubstitution. rsc.org

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It offers a method to introduce vinyl groups onto the benzophenone core. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation may be achievable by controlling the reaction stoichiometry and conditions. libretexts.org

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond |

| Suzuki-Miyaura | Arylboronic acid | Aryl-Aryl |

| Heck | Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl |

Achieving selective and efficient multiple cross-coupling reactions on a dihalogenated substrate presents a significant challenge. The development of specialized catalyst systems is crucial for controlling the reactivity and achieving the desired products.

For sequential cross-couplings, the different reactivity of the two C-Br bonds can be exploited. Alternatively, catalysts with ligands that can be tuned to favor either mono- or diarylation are of great interest. Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance the activity and stability of the palladium catalyst, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.comorganic-chemistry.org For instance, palladacycles have been developed as thermally stable and robust catalysts for these types of transformations. libretexts.org The choice of ligand, base, and solvent can significantly influence the outcome of the reaction, enabling selective functionalization of the this compound scaffold. nih.gov

Transformations of the Carbonyl Moiety

The benzophenone core contains a ketone functional group that is also amenable to a variety of chemical transformations. These reactions can be performed before or after modifications at the brominated positions, further expanding the synthetic utility of this compound.

Common transformations of the carbonyl group include:

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield (2-bromo-5-methoxyphenyl)(4'-bromophenyl)methanol.

Grignard and Organolithium Reactions : Addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) to the carbonyl group results in the formation of a tertiary alcohol.

Wittig Reaction : The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond in place of the carbonyl oxygen.

Reductive Amination : The ketone can be converted into an amine through reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

These transformations of the carbonyl group significantly increase the diversity of structures that can be synthesized from this compound.

Reduction Reactions to Alcohols

The carbonyl group of benzophenones can be reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. While specific studies on the reduction of this compound are not extensively detailed in the provided results, the general principles of benzophenone reduction can be applied.

Commonly used reducing agents for this type of transformation and the expected product are outlined in the table below. The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

| Reducing Agent | Product | General Reaction Conditions |

| Sodium borohydride (NaBH₄) | (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanol | Typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. |

| Lithium aluminum hydride (LiAlH₄) | (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanol | A more powerful reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), often at reduced temperatures. |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound serves as an electrophilic site for nucleophilic attack by primary amines and their derivatives, leading to the formation of C=N double bonds. These reactions are typically reversible and often catalyzed by acid. bham.ac.uknih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of the corresponding imine. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. bham.ac.ukresearchgate.net

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. nih.govnih.gov Oximes are crystalline solids and have been historically used for the characterization of aldehydes and ketones. bham.ac.uk

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. nih.govnih.gov 2,4-Dinitrophenylhydrazones are often brightly colored, crystalline compounds, which facilitates their use in the identification of carbonyl compounds. bham.ac.uk

The general mechanism for the formation of these derivatives involves the nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Hydrazine (R-NHNH₂) | Hydrazone |

Electrophilic Aromatic Substitution Reactions on the Methoxy-Substituted Ring

The methoxy-substituted ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. libretexts.orglibretexts.org Conversely, the bromine atom is a deactivating group. libretexts.org The carbonyl group is also a deactivating group, reducing the reactivity of both aromatic rings. youtube.com

The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. libretexts.orgmsu.edu In the case of the methoxy-substituted ring in this compound, the positions for substitution are C4 and C6 (ortho to the methoxy group) and the already substituted C2 (para to the methoxy group). Steric hindrance from the adjacent carbonyl group and bromine atom will likely influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: (e.g., using Br₂/FeBr₃) introduces a halogen atom.

Sulfonation: (using fuming H₂SO₄) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid catalyst) introduce an alkyl or acyl group, respectively. masterorganicchemistry.com

The activating effect of the methoxy group makes its ring significantly more susceptible to electrophilic attack than the bromo-substituted ring. libretexts.org

Photochemical Reactivity and Radical Generation

Benzophenones are well-known for their photochemical reactivity, which is initiated by the absorption of UV light. hilarispublisher.comhilarispublisher.comresearchgate.net This leads to the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π*-orbital, forming an excited triplet diradical species. gordon.edu

Hydrogen Abstraction Mechanisms

The excited triplet state of benzophenones is a potent hydrogen abstractor. nih.govresearchgate.net It can abstract a hydrogen atom from a suitable donor molecule, often the solvent. gordon.edursc.org This process generates a ketyl radical and a radical derived from the hydrogen donor. gordon.edu In the context of this compound, the excited carbonyl group would abstract a hydrogen atom, leading to the formation of a diphenylketyl-type radical. The efficiency of hydrogen abstraction can be influenced by the nature of the substituents on the aromatic rings and the hydrogen-donating ability of the surrounding medium. nih.govmdpi.comfrontiersin.org

Photoreduction and Benzopinacol (B1666686) Formation

In the presence of a hydrogen-donating solvent like 2-propanol, the photoreduction of benzophenones can lead to the formation of benzopinacol. hilarispublisher.comhilarispublisher.comresearchgate.netgordon.edursc.org The mechanism involves the initial hydrogen abstraction by the excited benzophenone to form a ketyl radical. gordon.edursc.org Two of these ketyl radicals can then couple to form a stable pinacol (B44631) product. rsc.org For this compound, this would result in the formation of a substituted benzopinacol derivative. The reaction is a classic example of a photochemical radical reaction. hilarispublisher.comresearchgate.netgordon.edu

Influence of Solvent Polarity on Photochemical Behavior

The polarity of the solvent can significantly influence the photochemical reactivity of ketones. rsc.orgfrontiersin.orgrsc.org In the case of aromatic ketones, the relative energies of the n,π* and π,π* triplet states can be affected by the solvent environment. The reactivity of the triplet state towards hydrogen abstraction is often greater for the n,π* state. rsc.org In nonpolar solvents, the n,π* state is typically the lowest energy triplet state. However, in polar solvents, the π,π* state can become lower in energy, potentially leading to a decrease in hydrogen abstraction reactivity. rsc.org Therefore, the efficiency of photoreduction and benzopinacol formation for this compound is expected to be dependent on the polarity of the solvent used. hilarispublisher.comgordon.edursc.org

Intramolecular Cyclization Reactions and Spiro Compound Formation

The structure of this compound, featuring two phenyl rings with different electronic properties connected by a carbonyl group, presents opportunities for intramolecular reactions. The presence of bromine atoms and a methoxy group influences the reactivity of the aromatic rings, potentially directing cyclization reactions to specific positions.

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, enhancing the electrophilicity of the carbonyl carbon. This activation can facilitate an intramolecular Friedel-Crafts-type acylation, where one of the phenyl rings acts as the nucleophile. nih.govmasterorganicchemistry.com

The methoxy-substituted ring is activated towards electrophilic substitution, while the bromo-substituted ring is deactivated. Therefore, cyclization is more likely to involve the methoxy-bearing ring attacking the other ring. However, for an intramolecular reaction to occur, the geometry must allow for the formation of a stable ring system, typically 5- or 6-membered rings. In the case of this compound, direct intramolecular acylation to form a simple fused ring system is sterically challenging without prior modification.

A more plausible pathway for intramolecular cyclization would involve a derivative of this compound where a suitable side chain is introduced. For instance, if a side chain capable of forming a carbocation is present on one of the rings, it could undergo an intramolecular electrophilic attack on the other ring.

Hypothetical Reaction Data for Acid-Catalyzed Cyclization:

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Hypothetical Product(s) | Hypothetical Yield (%) |

| 1 | H₂SO₄ | Dichloromethane (B109758) | 0 - 25 | Polymeric material | >90 |

| 2 | PPA (Polyphosphoric acid) | Toluene | 80 - 100 | Trace cyclized products | <5 |

| 3 | AlCl₃ | Carbon disulfide | 0 - 25 | Complex mixture | - |

This table presents hypothetical data based on the general outcome of forcing intramolecular reactions on substrates not ideally suited for such cyclizations.

The synthesis of novel polycyclic architectures from this compound would likely proceed through multi-step sequences. One hypothetical approach could involve a Pictet-Spengler-type reaction. wikipedia.orgnumberanalytics.com This would necessitate the introduction of an aminoethyl group onto one of the aromatic rings. The resulting β-arylethylamine derivative could then react with the benzophenone's carbonyl group, acting as an internal ketone, to form a spirocyclic intermediate. Subsequent rearrangement and cyclization could lead to complex polycyclic systems.

Another strategy could involve the conversion of the benzophenone into a precursor for a Diels-Alder reaction. nih.gov By modifying one of the aromatic rings to act as a diene and the other as a dienophile, an intramolecular [4+2] cycloaddition could potentially lead to a bridged polycyclic structure.

The development of polycyclic compounds from diaryl ketones is an active area of research, often involving innovative synthetic strategies to overcome the inherent stability of the benzophenone core. beilstein-journals.orgyoutube.com

Illustrative Pathway to a Hypothetical Polycyclic Compound:

| Step | Reaction Type | Reagents | Hypothetical Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| 2 | Reduction | Fe, HCl | Amino-2,4'-Dibromo-5-methoxybenzophenone derivative |

| 3 | Pictet-Spengler Reaction | Acid catalyst, Heat | Spirocyclic intermediate |

| 4 | Rearrangement/Aromatization | Oxidizing agent | Novel polycyclic aromatic compound |

This table outlines a hypothetical multi-step synthesis to illustrate a potential route to a polycyclic architecture starting from this compound.

Due to the lack of specific experimental data, the exploration of these synthetic avenues for this compound remains a theoretical exercise. However, the known reactivity of benzophenones and the principles of intramolecular reactions provide a solid foundation for designing future research in this area. acs.orgrsc.orgnih.gov

Computational and Theoretical Investigations of 2,4 Dibromo 5 Methoxybenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance of accuracy and computational efficiency. For 2,4'-Dibromo-5-methoxybenzophenone, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify the lowest energy conformer.

Table 1: Selected Optimized Geometrical Parameters for a Benzophenone (B1666685) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (phenyl) | 1.39 | 120 | 0 |

| C=O | 1.23 | - | - |

| C-Br | 1.91 | - | - |

| C-O (methoxy) | 1.36 | - | - |

Note: This table is illustrative and shows typical ranges for the specified bonds and angles in similar molecules. Actual calculated values for this compound would be specific to its optimized structure.

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Energies)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Central to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. libretexts.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater potential for charge transfer within the molecule. ajrconline.org

DFT calculations provide the energies of these orbitals. For conjugated systems like benzophenones, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings and the carbonyl group. The presence of substituents like bromine and a methoxy (B1213986) group can significantly influence the energies of these orbitals and thus the HOMO-LUMO gap. nih.gov For instance, an electron-donating group would be expected to raise the HOMO energy, while an electron-withdrawing group would lower the LUMO energy, both of which would lead to a smaller energy gap.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are example values. The actual calculated energies for this compound would be determined through specific DFT calculations.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that offer more nuanced insights into a molecule's reactivity. These descriptors help in predicting how and where a molecule is likely to react.

Fukui Functions and Electrostatic Potential Maps

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. They essentially describe the change in electron density at a particular point in the molecule when an electron is added or removed.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. chemrxiv.org These maps plot the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.net Typically, red or yellow areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. ekb.egresearchgate.net For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen, making it a prime site for electrophilic interaction.

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would involve predicting its vibrational and nuclear magnetic resonance (NMR) spectra.

DFT calculations can be used to compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The predicted infrared (IR) and Raman spectra can then be compared with experimentally measured spectra to confirm the calculated structure. nih.gov

Similarly, the gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental NMR data provides another layer of validation for the computational model and can aid in the assignment of experimental signals to specific atoms in the molecule.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromine |

| Carbonyl |

Reaction Mechanism Modeling and Transition State Analysis

There is no specific information available in the reviewed literature regarding reaction mechanism modeling and transition state analysis for this compound.

The investigation of reaction pathways and energy barriers for reactions involving this compound would necessitate original research. Such studies would employ computational methods to map the potential energy surface of a given reaction, for instance, a nucleophilic substitution or a photochemical process. This would involve identifying the transition state structures and calculating the activation energies, thereby providing insights into the reaction kinetics and mechanisms.

Benzophenones are renowned for their photochemical reactivity, which often involves the formation of radical pair intermediates. The bromine atoms in this compound are expected to influence the behavior of these intermediates. External magnetic fields can exert a subtle yet measurable influence on the fate of these radical pairs. nih.govnih.gov

The fundamental principle governing this phenomenon is the Radical Pair Mechanism . Upon photoexcitation, a benzophenone molecule can abstract a hydrogen atom from its surroundings to form a radical pair. This pair is initially generated in either a singlet or a triplet spin state. The interconversion between these spin states, known as Intersystem Crossing (ISC), is influenced by hyperfine interactions within the radicals and by external magnetic fields.

A weak magnetic field can enhance the rate of ISC by lifting the degeneracy of the triplet sublevels, which opens up more channels for singlet-triplet conversion, a phenomenon often termed the "low field effect". researchgate.netarxiv.org In contrast, a strong magnetic field can reduce the ISC rate by making certain transitions energetically unfavorable. arxiv.org

The ultimate fate of the radical pair—whether it recombines or the radicals escape to react independently—is dependent on its spin state. By modulating the ISC rate, a magnetic field can alter the yields of the final products. nih.gov The presence of heavy bromine atoms in this compound could further influence the spin dynamics through spin-orbit coupling, which is known to enhance the ISC rate. nih.gov

Studies on the parent benzophenone molecule have demonstrated that magnetic fields can modify the yield of ketyl radicals, with the effect being dependent on solvent viscosity and magnetic field strength. nih.gov It is anticipated that this compound would exhibit similar behavior, and investigations into these effects could yield valuable information about the microenvironment and dynamics of the radical pair. nih.govfrontiersin.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound in a solvent, MD simulations can offer significant insights into its behavior at the molecular level. nih.govnih.gov

The MD simulation process includes:

System Setup: A simulation box is constructed, containing the solute (this compound) and a large number of solvent molecules.

Force Field Selection: A suitable force field is chosen to describe the inter- and intramolecular forces within the system.

Simulation Execution: The temporal evolution of the system is simulated by integrating Newton's laws of motion for all atoms.

From the resulting trajectory, a variety of properties can be analyzed, such as:

Solvation Structure: The arrangement of solvent molecules around the solute.

Conformational Dynamics: The flexibility of the molecule, including rotations around the bonds linking the phenyl rings to the carbonyl group.

Transport Properties: The diffusion coefficient of the solute within the solvent.

For a substituted benzophenone such as the title compound, MD simulations could elucidate how the bulky bromine atoms and the methoxy group affect its interactions with the solvent and its conformational preferences. nih.gov These simulations also serve to generate representative structures for more advanced quantum mechanical calculations. columbia.edu

Applications in Advanced Materials and Chemical Technologies

Precursor in the Synthesis of Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The field of organic electronics leverages the tunable properties of carbon-based molecules to create novel devices. Benzophenone (B1666685) derivatives are recognized for their utility in this area, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

In Phosphorescent OLEDs (PhOLEDs), an emissive guest molecule is dispersed within a host material matrix. The performance of the device is critically dependent on the properties of this host material. An ideal host must possess a high triplet energy to ensure efficient energy transfer to the phosphorescent guest, as well as good charge-transporting capabilities and thermal stability.

Benzophenone-based compounds have been investigated as a class of generic host materials for PhOLEDs. Their rigid structure and high triplet energies make them suitable candidates for this role. The general strategy involves synthesizing benzophenone derivatives to act as wide band-gap hosts that can facilitate efficient energy transfer to dopant phosphorescent emitters. While early examples of benzophenone hosts required cooling to 77 K to study triplet energy transfer, more recent developments have focused on room temperature phosphorescent hosts. The synthesis of various substituted benzophenones allows for the fine-tuning of properties like triplet energy levels and charge mobility to match different phosphorescent emitters (e.g., green, yellow, or red). The presence of bromine atoms in 2,4'-Dibromo-5-methoxybenzophenone can further enhance intersystem crossing, a key process in phosphorescence, making its derivatives potentially interesting for this application.

Table 1: Properties of Representative Host Materials for PhOLEDs This table presents typical data for host materials to illustrate key parameters; data for this compound itself is not available in this specific context.

| Host Material Class | Triplet Energy (eV) | HOMO/LUMO (eV) | Application Note |

|---|---|---|---|

| Carbazole-based | 2.7 - 3.0 | ~5.8 / ~2.4 | Common for blue and green PhOLEDs |

| Benzophenone-based | > 2.8 | Variable | High triplet energy suitable for various emitters |

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. TADF emitters are typically designed with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. This separation leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling efficient reverse intersystem crossing from triplets back to singlets.

The benzophenone moiety, with its electron-withdrawing carbonyl group, can serve as a core for an acceptor unit. By using this compound, synthetic chemists can leverage the bromine atoms as reactive handles for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach various donor groups. The methoxy (B1213986) group can also influence the electronic properties of the final molecule. This modular approach allows for the systematic design of new D-A type TADF emitters where the benzophenone derivative forms the acceptor part, crucial for achieving the charge-transfer state necessary for TADF.

Photoinitiators for Photopolymerization and Curing Processes

Photopolymerization is a process where light is used to initiate a chain reaction that transforms a liquid monomer into a solid polymer. This technology is fundamental to applications such as inks, coatings, adhesives, and 3D printing. The efficiency of this process hinges on the photoinitiator, a compound that absorbs light and generates reactive species.

Benzophenone and its derivatives are classic examples of Type II photoinitiators. However, certain structural modifications can lead to Type I behavior. Type I photoinitiators undergo bond cleavage upon light absorption to directly form free radicals. For instance, acylphosphine oxides like TPO are highly efficient Type I photoinitiators that generate multiple radicals.

The absorption spectrum of a photoinitiator determines which wavelengths of light will be effective for curing. An ideal photoinitiator should have strong absorption in a region that matches the output of the light source (e.g., a mercury lamp or an LED) and does not overlap with the absorption of other components in the formulation, such as pigments or monomers.

Benzophenone itself absorbs strongly in the UV-A range (around 250 nm). The

Building Block for Complex Organic and Heterocyclic Systems

Synthesis of Fluorenone Derivatives

Fluorenones are a class of polycyclic aromatic ketones known for their unique electronic and photophysical properties, making them valuable in organic electronics and as chemical intermediates. An important synthetic route to fluorenones involves the intramolecular cyclization of 2,2'-dihalobenzophenones. Given the structure of this compound, a similar intramolecular C-C bond formation could be envisioned, likely proceeding through a palladium-catalyzed process or an Ullmann-type reaction. byjus.comorganic-chemistry.orgwikipedia.org

The general mechanism for such a transformation would involve the oxidative addition of a palladium(0) catalyst to one of the C-Br bonds, followed by an intramolecular C-H activation or a second C-Br bond activation, and subsequent reductive elimination to form the fluorenone ring system. The methoxy group on the benzophenone scaffold would likely influence the electronic properties and reactivity of the resulting fluorenone derivative.

Table 1: Representative Conditions for Palladium-Catalyzed Fluorenone Synthesis from Dihalobenzophenones

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | DMA | 120 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DMF | 130 |

This table presents generalized conditions for the synthesis of fluorenones from related dihalobenzophenone compounds and is intended to be illustrative of potential synthetic routes for the title compound.

Incorporation into Dendrimers and Polymeric Architectures

Dihalogenated aromatic ketones are valuable monomers for the synthesis of high-performance polymers such as poly(arylene ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength. dtic.mil The two bromine atoms in this compound could serve as reactive sites for polycondensation reactions with bisphenols, leading to the formation of novel PAEKs with a methoxy substituent. This substituent could enhance solubility and modify the polymer's properties.

Furthermore, the benzophenone core can be utilized in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and catalysis. nih.govyoutube.comnih.govyoutube.com Dendrimers with a benzophenone core have been synthesized, and the presence of bromine atoms in this compound would allow for its use as a core or a branching unit in the construction of such complex three-dimensional structures. researchgate.net

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Comonomer | Potential Property Enhancement |

| Poly(arylene ether ketone) | Bisphenol A | Increased solubility, modified thermal properties |

| Dendrimer (Core) | Amine-terminated branches | Functional core for further reactions |

| Linear Polymer | Di-alkyne | Conjugated polymer with potential electronic applications |

This table provides a conceptual overview of potential polymeric structures that could be synthesized using this compound as a monomer, based on established polymer chemistry principles.

Applications in Dye Chemistry and Pigment Synthesis

Similarly, brominated aromatic compounds can serve as precursors in the synthesis of pigments. The bromine atoms can be substituted or can influence the crystal packing and solid-state properties of the final pigment molecule.

Development of Sensory Materials and Chemosensors

Benzophenone derivatives have been explored as components in the design of chemosensors for the detection of various analytes, including metal ions. mdpi.comchemisgroup.usresearchgate.netresearchgate.netchemisgroup.us The principle often relies on the change in the fluorescent or colorimetric properties of the molecule upon binding to the target analyte. The benzophenone core can act as a fluorophore, and the substituents on the aromatic rings can be tailored to introduce specific binding sites.

In the case of this compound, the methoxy group and the carbonyl oxygen could potentially coordinate with metal ions. The bromine atoms could also be functionalized to introduce more specific chelating groups. The changes in the electronic properties of the benzophenone system upon metal ion binding could lead to a detectable optical response, forming the basis for a chemosensor. The inherent fluorescence of many benzophenone derivatives is a key feature that can be exploited for developing "turn-on" or "turn-off" fluorescent sensors. mdpi.comnih.gov

Table 3: Potential Chemosensor Characteristics based on a this compound Scaffold

| Analyte | Potential Binding Site | Detection Principle |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Carbonyl oxygen, Methoxy oxygen | Fluorescence quenching or enhancement |

| Anions | Modified bromo-positions with receptors | Colorimetric change |

| Small Organic Molecules | Host-guest interaction in a modified cavity | Change in absorption spectrum |

This table outlines the conceptual design of chemosensors that could be developed from this compound, based on the known sensing mechanisms of related compounds.

Analytical Methodologies for the Detection and Quantification of 2,4 Dibromo 5 Methoxybenzophenone in Chemical Systems

Chromatographic Techniques